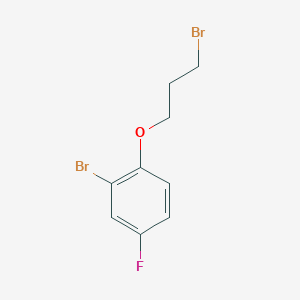
3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide” is a compound that contains a bromine and a fluorine atom, which are both halogens. It also has a propyl group (a three-carbon chain) and a phenoxy group (a phenol group attached to an oxygen atom). The presence of these functional groups could potentially make this compound useful in various chemical reactions .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Fluorescent Probes
One application of related bromo-fluorophenoxy compounds involves the synthesis and characterization of fluorescent probes for detecting ions in aqueous solutions. For instance, derivatives of bromo-fluorophenols have been used to develop sensors that exhibit a turn-on fluorescence response upon the detection of fluoride ions in water, demonstrating their utility in environmental monitoring and analysis (Hirai et al., 2016).
Radiopharmaceutical Synthesis
In the radiopharmaceutical field, bromo-fluorophenyl compounds serve as precursors for the synthesis of radiolabeled compounds. For example, the synthesis of no-carrier-added 4-[18F]Fluorophenol from related compounds demonstrates the role of bromo-fluorophenyl derivatives in preparing complex radiopharmaceuticals for diagnostic imaging, showcasing their importance in medical research and diagnostics (Ross et al., 2011).
Environmental and Biological Sensors
Compounds with bromo-fluorophenyl moieties have been investigated for their applications as environmental and biological sensors. For instance, derivatives have been synthesized for the detection of hydrazine, a hazardous substance, in environmental water systems and biological samples. This demonstrates the potential of bromo-fluorophenyl compounds in developing sensitive and selective sensors for harmful chemicals (Zhu et al., 2019).
Liquid Crystal Display Technologies
In materials science, specifically in the development of liquid crystal displays (LCDs), bromo-fluorophenyl derivatives have been explored for their photoalignment properties. The study on azo-containing thiophene-based prop-2-enoates demonstrates the influence of fluoro-substituents on the photoalignment of nematic liquid crystals, indicating the application of such compounds in advanced display technologies (Hegde et al., 2013).
Antimicrobial and Antipathogenic Research
Additionally, bromo-fluorophenyl compounds have been synthesized and evaluated for their antimicrobial and antipathogenic activities. The synthesis of new thiourea derivatives containing bromophenyl and fluorophenyl groups highlights their potential in developing novel anti-microbial agents with antibiofilm properties, addressing the need for new therapies against resistant microbial strains (Limban et al., 2011).
Safety And Hazards
As with any chemical compound, handling “3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Propiedades
IUPAC Name |
2-bromo-1-(3-bromopropoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO/c10-4-1-5-13-9-3-2-7(12)6-8(9)11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQVDGWMJINDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
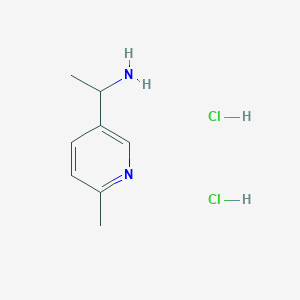
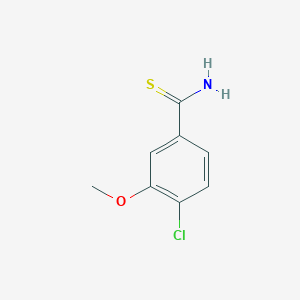
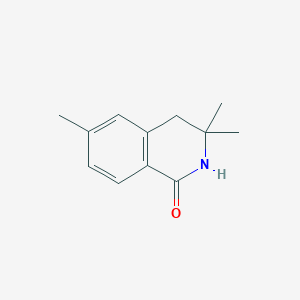
![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
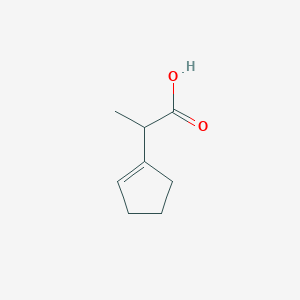
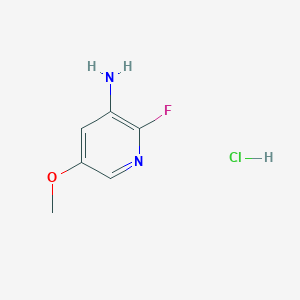
![2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2986327.png)
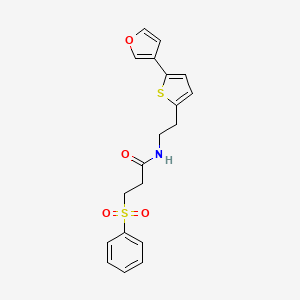
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
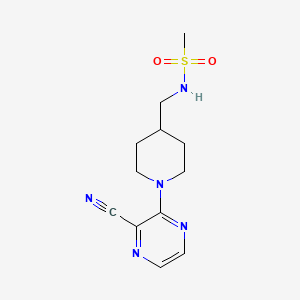
![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)